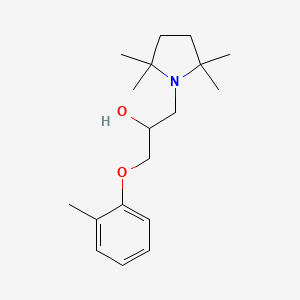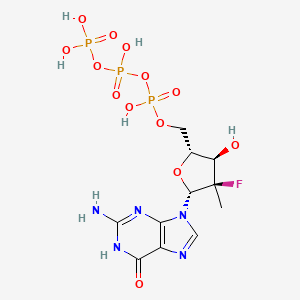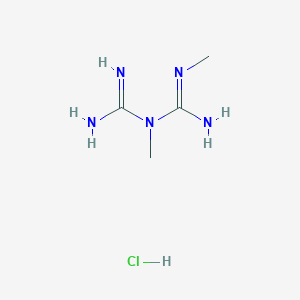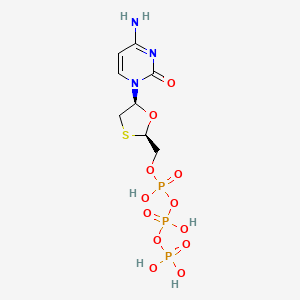
Pipramadol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. Additionally, this compound exhibits central and peripheral antiserotonin properties, making it a compound of interest in pain management and other therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pipramadol involves multiple steps, starting with the preparation of the core structure, which is a pyrazole derivative. The general synthetic route includes:
Cyclocondensation: This involves the reaction of hydrazine with a carbonyl compound to form a pyrazoline intermediate.
Oxidation: The pyrazoline intermediate is then oxidized to form the pyrazole ring.
Functionalization: Various substituents are added to the pyrazole ring to achieve the desired chemical structure of this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the cyclocondensation and oxidation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Pipramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Pipramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of pyrazole derivatives and their chemical properties.
Biology: this compound is studied for its effects on sensory neurons and pain pathways.
Medicine: It is investigated for its potential use in pain management and as an antiserotonin agent.
Industry: this compound and its derivatives are explored for their potential use in various industrial applications, including the development of new analgesic drugs.
Wirkmechanismus
Pipramadol exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at these receptors, blocking the action of serotonin and thereby reducing pain perception. The molecular targets involved include various subtypes of serotonin receptors, which are part of the central and peripheral nervous systems .
Vergleich Mit ähnlichen Verbindungen
Tramadol: Another analgesic with similar pain-relieving properties but different chemical structure.
Tapentadol: Similar in its analgesic effects but has a different mechanism of action involving norepinephrine reuptake inhibition.
Methadone: An opioid analgesic with a different chemical structure and mechanism of action.
Uniqueness: Pipramadol is unique in its dual action as both an antinociceptive and antiserotonin agent. This dual action makes it particularly effective in managing pain that involves serotonin pathways, setting it apart from other analgesics that may only target one pathway .
Eigenschaften
CAS-Nummer |
83605-12-3 |
|---|---|
Molekularformel |
C23H35ClN2O2 |
Molekulargewicht |
407.0 g/mol |
IUPAC-Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
InChI-Schlüssel |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)


![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

